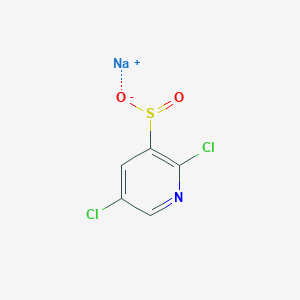

Sodium 2,5-dichloropyridine-3-sulfinate

Description

Properties

Molecular Formula |

C5H2Cl2NNaO2S |

|---|---|

Molecular Weight |

234.03 g/mol |

IUPAC Name |

sodium;2,5-dichloropyridine-3-sulfinate |

InChI |

InChI=1S/C5H3Cl2NO2S.Na/c6-3-1-4(11(9)10)5(7)8-2-3;/h1-2H,(H,9,10);/q;+1/p-1 |

InChI Key |

HIADYDDOJWCMON-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)[O-])Cl)Cl.[Na+] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Sodium 2,5 Dichloropyridine 3 Sulfinate

Fundamental Reactivity Profiles in Organic Transformations

The unique arrangement of functional groups on the pyridine (B92270) ring dictates the compound's reactivity, enabling it to act as both a nucleophile and a substrate for electrophilic attack.

The sulfinate group () is a key functional group that allows Sodium 2,5-dichloropyridine-3-sulfinate to act as a potent nucleophile. Pyridine sulfinates have emerged as highly effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with (hetero)aryl halides for the formation of carbon-carbon bonds. nih.govnih.gov These reactions, often referred to as desulfinative couplings, involve the displacement of the sulfinate group and the formation of a new bond between the pyridine ring and an aryl or heteroaryl group. concordia.ca

This reactivity offers a significant advantage over traditional cross-coupling reagents like pyridine-boronic acids, which can be difficult to prepare, unstable, and inefficient in reactions, particularly for 2-substituted pyridines. semanticscholar.orgrsc.org Sodium pyridine sulfinates are generally stable, storable solids that are straightforward to prepare, making them valuable building blocks in synthetic chemistry, including for the rapid exploration of structure-activity relationships in drug discovery. nih.govsemanticscholar.org The reaction proceeds via the extrusion of sulfur dioxide (SO₂), driven by the formation of a stable carbon-carbon bond. nih.gov

The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). The presence of two strongly electron-withdrawing chlorine atoms and a sulfinate group further deactivates the ring of this compound towards electrophilic attack. nih.gov Classical electrophilic substitutions on pyridines, such as nitration or halogenation, typically require harsh conditions and can suffer from low yields and poor regioselectivity. nih.gov

Transition-Metal-Catalyzed Transformations

The utility of this compound is most prominently demonstrated in transition-metal-catalyzed reactions, particularly those involving palladium.

Palladium catalysis provides a powerful platform for utilizing pyridine sulfinates in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.govrsc.org

Detailed mechanistic studies have illuminated the catalytic cycle of the palladium-catalyzed desulfinative cross-coupling of pyridine sulfinates with aryl halides. nih.govresearchgate.netunimelb.edu.au The reaction is understood to proceed through the canonical steps of a cross-coupling cycle: oxidative addition, transmetalation, and reductive elimination.

Kinetic and structural analyses reveal key differences in the mechanism depending on the nature of the sulfinate. For pyridine sulfinates, a chelated Pd(II) sulfinate complex, formed after the transmetalation step, is identified as the catalyst resting-state intermediate. nih.govresearchgate.net In this case, the turnover-limiting step is the loss of sulfur dioxide (SO₂) from this intermediate, which precedes the final reductive elimination to form the C-C bond. nih.govresearchgate.net

The proposed catalytic cycle can be summarized as follows:

Oxidative Addition: A Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The pyridine sulfinate transfers the pyridyl group to the palladium center, displacing the halide and forming a Pd(II) complex containing both the aryl and pyridyl groups.

Desulfination: The crucial step for pyridine sulfinates is the elimination of SO₂ from the Pd(II) complex. This is often the rate-determining step. nih.gov

Reductive Elimination: The resulting diaryl-Pd(II) complex undergoes reductive elimination to form the biaryl product and regenerate the catalytically active Pd(0) species.

An inorganic base, such as potassium carbonate, plays a critical role in the reaction. It is proposed to have a dual function: it removes free sulfur dioxide from the reaction medium and the potassium cation may accelerate the transmetalation step. nih.govresearchgate.net

The efficiency and selectivity of the desulfinative cross-coupling are highly dependent on the choice of catalyst, ligand, and base. Systematic optimization of these parameters is crucial for achieving high yields. nih.govsemanticscholar.org

Catalysts: Palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly used as pre-catalysts. nih.govsemanticscholar.org The active Pd(0) catalyst is often formed in situ. Studies suggest that sulfinate homocoupling can be responsible for converting the Pd(II) pre-catalyst to the active Pd(0) complex. nih.gov

Ligands: Electron-rich, bulky phosphine (B1218219) ligands are often essential for promoting the reaction. Tricyclohexylphosphine (B42057) (PCy₃) has been identified as a particularly effective ligand for this transformation, facilitating both the oxidative addition and reductive elimination steps. nih.govsemanticscholar.org

Base Systems: An inorganic base is critical for the reaction to proceed efficiently. nih.gov While various bases have been tested, potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have been found to be the most effective. nih.govsemanticscholar.org Other bases, such as lithium carbonate (Li₂CO₃), are ineffective, and the reaction does not proceed in the absence of a base. nih.gov The cation of the base appears to play a role, with potassium being particularly beneficial. nih.gov

The table below summarizes the effect of varying reaction parameters on the yield of a model desulfinative coupling reaction.

| Entry | Variation from Standard Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Standard Conditions | 99 | nih.gov |

| 2 | Cs₂CO₃ in place of K₂CO₃ | 90 | nih.gov |

| 3 | Li₂CO₃ in place of K₂CO₃ | 0 | nih.gov |

| 4 | No base added | 0 | nih.gov |

| 5 | Reaction at 100 °C (instead of 150 °C) | 29 | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Substrate Scope and Functional Group Tolerance in Cross-Coupling

The utility of pyridine sulfinates, such as this compound, as nucleophilic partners in palladium-catalyzed cross-coupling reactions has been demonstrated to be extensive. These reactions exhibit remarkable functional group tolerance, a critical factor for their application in complex molecule synthesis, particularly in medicinal chemistry. nih.govsemanticscholar.org The replacement of traditionally problematic pyridine-boronic acids with more stable and readily prepared pyridine sulfinates allows for a cross-coupling process with a significantly broader scope. nih.govsemanticscholar.org

The scope of aryl and heteroaryl halide coupling partners is considerable. A wide array of substituted benzene derivatives can be successfully coupled with various pyridine sulfinates. nih.gov This demonstrates an excellent tolerance for the electronic nature and position of substituents on the aryl halide partner. nih.gov Functional groups that are well-tolerated include ketones, esters, and trifluoromethyl groups. tcichemicals.com Furthermore, moieties such as fluoro, chloro, and bromo groups on the substrates are compatible, which provides a handle for subsequent cross-coupling reactions. researchgate.net

The reaction is not limited to carbocyclic aryl halides; a diverse range of heteroaromatic coupling partners can also be employed. Heterocycles such as pyrazines, pyrimidines, quinolines, and imidopyridines have been successfully coupled with pyridine sulfinates, leading to the formation of linked bis-heterocyclic products. nih.gov This broad substrate scope and high functional group tolerance make pyridine sulfinates powerful tools for constructing complex molecular architectures. nih.govberkeley.edu

Table 1: Substrate Scope in Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates This table is a representative summary based on studies of various pyridine sulfinates.

| Coupling Partner | Substituent Position | Tolerated Functional Groups | Example Heterocyclic Partners | Reference |

|---|---|---|---|---|

| Aryl Halides | Ortho, Meta, Para | -OMe, -CF3, -F, -Cl, -Br, -COMe, -CO2Me | N/A | nih.gov |

| Heteroaryl Halides | Various | Electron-donating and withdrawing groups | Pyrazines, Pyrimidines, Quinolines, Imidopyridines | nih.gov |

Transition-Metal-Free Cross-Coupling Methodologies (e.g., with Grignard Reagents)

A significant advancement in the reactivity of heteroaryl sulfinates is the development of transition-metal-free cross-coupling methodologies. nih.gov Specifically, a mild and efficient cross-coupling reaction between heteroaryl sulfinates and Grignard reagents has been established. nih.govcas.cn This approach provides an effective method for the construction of carbon-carbon bonds, avoiding the cost and potential toxicity associated with transition-metal catalysts. cas.cn

The reaction proceeds under mild conditions, typically at room temperature in a solvent like tetrahydrofuran (B95107) (THF). cas.cn The scope of the reaction is broad with respect to both the heteroaryl sulfinate and the Grignard reagent. For instance, pyridine sulfinates bearing electron-withdrawing groups, such as a trifluoromethyl group, react efficiently. cas.cn The Grignard reagents can feature a variety of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups, with the corresponding products being formed in good to excellent yields. cas.cn The methodology is not limited to aryl Grignard reagents; alkyl and vinyl Grignard reagents are also suitable coupling partners, albeit sometimes affording products in more moderate yields. cas.cn The practicality of this method has been demonstrated on a gram scale, highlighting its potential for larger-scale synthetic applications. cas.cn

Table 2: Transition-Metal-Free Cross-Coupling with Grignard Reagents Based on the reaction of Sodium 5-(trifluoromethyl)pyridine-2-sulfinate with various Grignard reagents.

| Grignard Reagent (R-MgBr) | Product Yield (%) | Reference |

|---|---|---|

| Phenylmagnesium bromide | 93% | cas.cn |

| 4-Methoxyphenylmagnesium bromide | 95% | cas.cn |

| 4-Fluorophenylmagnesium bromide | 88% | cas.cn |

| 2-Naphthylmagnesium bromide | 72% | cas.cn |

| Methylmagnesium bromide | 56% | cas.cn |

| Vinylmagnesium bromide | 32% | cas.cn |

Advanced Mechanistic Studies and Reaction Pathways

Investigation of Catalyst Resting States and Turnover Limiting Steps in Catalytic Cycles

Detailed mechanistic studies of palladium-catalyzed desulfinative cross-coupling reactions have provided crucial insights into the catalytic cycle. acs.org The catalyst's resting state—the form in which the majority of the catalyst exists during the reaction—and the turnover-limiting step—the slowest step in the cycle—are highly dependent on the nature of the sulfinate coupling partner. acs.orgunife.it

In studies comparing pyridine-2-sulfinates with carbocyclic sulfinates, different catalyst resting states and turnover-limiting steps were identified. acs.org For carbocyclic sulfinates, the resting state is typically the oxidative addition complex formed between the palladium catalyst and the aryl bromide. In this case, the subsequent transmetalation step is turnover-limiting. acs.org

However, for a pyridine-2-sulfinate, a strong chelation between the pyridine nitrogen, the sulfinate oxygen, and the palladium center can occur (κ²N,O-chelation). acs.org This strong interaction shifts the catalyst resting state from the oxidative addition complex to a palladium sulfinate complex. acs.org Consequently, the turnover-limiting step also changes. Kinetic analysis shows a first-order dependence on the palladium acetate concentration, which is consistent with the palladium sulfinate complex being the resting state and the subsequent extrusion of sulfur dioxide being the rate-determining step. acs.org

Solvation Effects and Counterion Interactions on the Reactivity of Sulfinate Anions

The reactivity of anions, including sulfinates, is significantly influenced by their environment, specifically solvation effects and interactions with counterions. bohrium.comrsc.org The ability of a solvent to solvate anions and cations plays a crucial role in chemical reactivity. bohrium.com For sulfinate anions, the solvent can affect the availability of the anion for reaction by modulating the strength of the ion pair with its counterion (e.g., Na⁺). researchgate.net

In dipolar aprotic solvents, the solvation of the cation is generally strong, while the solvation of the anion is weaker. rsc.org This can lead to a more "naked" and therefore more reactive anion. The choice of solvent can thus be critical for optimizing reaction rates and outcomes. bohrium.com

The nature of the counterion itself also plays a vital role. acs.orgacs.org Smaller, harder cations like Na⁺ form tighter ion pairs with the sulfinate anion compared to larger, softer cations. This interaction strength can be influenced by the solvent environment. researchgate.net Weaker ion pairing, which can be promoted by using larger counterions or solvents with high cation-solvating ability, generally leads to increased reactivity of the sulfinate anion. researchgate.net In some systems, the interaction between the counterion (e.g., Mg²⁺ from a Grignard reagent) and the sulfinate is proposed to be a key step in activating the C-S bond for cleavage. cas.cnnih.gov

Kinetic Isotope Effect (KIE) Studies in C-H Bond Activation Pathways

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. researchgate.netpkusz.edu.cn The KIE is defined as the ratio of the reaction rate for a molecule with a C-H bond to that of its isotopically labeled counterpart with a C-D bond (kH/kD). pkusz.edu.cn A primary KIE value significantly greater than 1 is indicative of C-H bond cleavage being involved in the turnover-limiting step. nih.gov

In the context of reactions involving sulfinates that proceed via C-H activation pathways, KIE experiments can provide strong mechanistic support. For example, in photoinduced C-H sulfination reactions, a significant KIE would suggest that hydrogen atom transfer (HAT) is the rate-limiting step. researchgate.net Very large KIE values (e.g., >30) can suggest that quantum mechanical tunneling is involved in the hydrogen transfer process, which occurs when the energy barrier for the reaction is comparable to the zero-point energy of the C-H bond. nih.gov Computational studies, often using density functional theory (DFT), can be used to model the transition states of C-H bond dissociation and calculate theoretical KIE values, providing further insight into the reaction pathway. elsevierpure.com

Divergent Reaction Pathways: One-Electron versus Two-Electron Processes

Sulfinates can exhibit remarkable divergent reactivity, participating in either one-electron (radical) or two-electron (polar) pathways depending on the reaction conditions. nih.govrsc.org This allows for the synthesis of distinct product classes from the same set of starting materials. researchgate.net The combination of sulfinates and N-amidopyridinium salts provides a clear example of this controlled divergence. nih.gov

Under base-catalyzed conditions, a two-electron pathway is favored. rsc.org This polar, addition-elimination type mechanism involves the nucleophilic attack of the sulfinate on the pyridinium (B92312) salt, leading to the direct C4-sulfonylation of the pyridine ring. nih.gov

In contrast, upon exposure to visible light and in the absence of a base or external photocatalyst, the reaction switches to a one-electron pathway. nih.govrsc.org The sulfinate and the N-amidopyridinium salt form an electron donor-acceptor (EDA) complex. Photoexcitation of this complex initiates a single-electron transfer (SET) from the sulfinate to the pyridinium salt, generating a sulfonyl radical. nih.gov This radical can then participate in subsequent reactions, such as a three-component sulfonative pyridylation of alkenes. nih.govrsc.org This controlled switching between two distinct electronic manifolds represents a sophisticated strategy for maximizing molecular diversity from common precursors. nih.gov

Applications of Sodium 2,5 Dichloropyridine 3 Sulfinate in Advanced Organic Synthesis

Construction of Complex Organosulfur Compounds

The sulfinate moiety of sodium 2,5-dichloropyridine-3-sulfinate serves as a powerful tool for introducing sulfur-containing functional groups into organic molecules. This has led to the development of efficient synthetic routes for the preparation of various classes of organosulfur compounds.

Sulfonamides are a critical class of compounds with a wide array of applications, most notably as antibacterial agents. researchgate.net The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.eg Sodium sulfinates, including this compound, provide a valuable alternative to sulfonyl chlorides for the formation of the crucial S-N bond. rsc.org Various methods have been developed to achieve this transformation, including metal-free approaches and those mediated by catalysts like ammonium (B1175870) iodide. nih.govresearchgate.netd-nb.info For instance, the reaction of sodium sulfinates with amines in the presence of an oxidizing agent can directly yield sulfonamides. nih.gov This approach is often favored due to the stability and ease of handling of sodium sulfinates compared to the more reactive and moisture-sensitive sulfonyl chlorides. rsc.org

The general reaction for the synthesis of sulfonamides from sodium sulfinates can be represented as: R-SO₂Na + R'R''NH → R-SO₂NR'R''

Recent research has focused on developing greener and more efficient protocols for sulfonamide synthesis. researchgate.net These methods aim to minimize the use of harsh reagents and catalysts while maximizing yields and substrate scope. nih.gov

Sulfones, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, are another important class of organosulfur compounds. Sodium sulfinates can be utilized in the synthesis of sulfones through various reaction pathways. One common method involves the reaction of a sodium sulfinate with an alkyl halide. While this reaction can sometimes lead to the formation of sulfinate esters through O-attack, reaction conditions can be optimized to favor S-attack, leading to the desired sulfone product. researchgate.net

Table 1: Selected Methods for Sulfonamide Synthesis from Sodium Sulfinates

| Catalyst/Mediator | Amine Substrate | Reaction Conditions | Yield (%) | Reference |

| NH₄I | Aromatic and aliphatic amines | CH₃CN, 80°C, 12h | Moderate to excellent | d-nb.info |

| I₂ | Primary and secondary amines | Room temperature | Good to excellent | rsc.org |

| Electrochemical (NH₄I) | Primary and secondary amines, aq. NH₃ | Undivided cell, constant current | Good | researchgate.net |

| Metal-free | Azoles | N-halo succinimides | Good | icm.edu.pl |

| CuBr₂ (2 mol%) | O-benzoyl hydroxylamines | Ambient conditions | High | rsc.org |

Thiosulfonates, which contain an S-S(O)₂ linkage, are valuable intermediates in organic synthesis and exhibit a range of biological activities. rsc.org The formation of thiosulfonates can be achieved through the coupling of sodium sulfinates. nih.gov Several methods have been developed for this transformation, including those mediated by hydroiodic acid or catalyzed by transition metals like copper and iron under aerobic conditions. nih.govrsc.orgorganic-chemistry.org

A notable approach involves the BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates, which can be used to synthesize both symmetrical and unsymmetrical thiosulfonates. nih.govgoogle.com Mechanistic studies suggest that these reactions may proceed through thiosulfonate intermediates. beilstein-journals.orgbeilstein-journals.org The choice of solvent can also play a crucial role in directing the reaction towards either thiosulfonates or disulfides. rsc.org

Table 2: Catalytic Systems for Thiosulfonate Synthesis from Sodium Sulfinates

| Catalyst/Mediator | Co-reactant | Reaction Conditions | Product | Reference |

| CuI-Phen·H₂O | Thiols | Aerobic | Thiosulfonates | nih.gov |

| FeCl₃ | Thiols | Aerobic | Thiosulfonates | nih.gov |

| BF₃·OEt₂ | Sodium Sulfinates | Dichloromethane, 50°C | Thiosulfonates | google.com |

| Hydroiodic Acid | Sodium Sulfinates | H₂O | Thiosulfonates | rsc.org |

| TBAI/H₂SO₄ | Sodium Sulfinates | DMF, 120°C | Disulfides (via Thiosulfonates) | beilstein-journals.orgbeilstein-journals.org |

Role in Diverse Heterocycle Synthesis

The utility of this compound extends to the synthesis of various heterocyclic structures, which are core components of many pharmaceuticals and functional materials.

Bipyridines are privileged structures in coordination chemistry and are found in numerous ligands and functional materials. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing C-C bonds. mdpi.com Pyridine (B92270) sulfinates, including derivatives like this compound, have been successfully employed as effective nucleophilic coupling partners in these reactions, particularly with aryl and heteroaryl halides. semanticscholar.orgnih.gov

This desulfonylative cross-coupling approach offers a significant advantage over traditional methods like the Suzuki-Miyaura coupling, especially for the synthesis of 2-substituted pyridines, where the corresponding boronic acids are often unstable and inefficient in reactions. semanticscholar.orgnih.gov The use of pyridine sulfinates allows for a broader substrate scope and can be applied to the synthesis of medicinally relevant molecules. mdpi.comresearchgate.net

Fused heterocyclic systems are of great interest due to their diverse biological activities. While specific examples detailing the use of this compound in the synthesis of fused systems are not prevalent in the provided search results, the general reactivity of the parent pyridine structure allows for such transformations. For instance, aminoazoles can be annelated with a triazine ring to form fused azolo researchgate.netbeilstein-journals.orgbeilstein-journals.orgtriazines. researchgate.net The dichloropyridine core of the title compound could potentially undergo similar cyclization strategies to construct novel fused heterocyclic systems.

Late-Stage Functionalization Strategies in Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex, drug-like molecules in the final steps of a synthetic sequence. mpg.dempg.denih.gov This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. researchgate.net

The sulfinate group can be a precursor to a sulfonyl radical, which can then participate in various functionalization reactions. nih.gov For example, photocatalytic methods can be used to convert sulfonamides, derived from sulfinates, into sulfonyl radicals for subsequent reactions with alkene fragments. nih.gov This highlights the potential of incorporating the 2,5-dichloropyridine-3-sulfonyl moiety into a complex molecule, which can then be further modified using LSF strategies. The chloro-substituents on the pyridine ring also provide additional handles for further functionalization.

Programmable and Stereospecific Installation of C(sp3) Bioisosteres

The introduction of C(sp3) bioisosteres, which are substituents that mimic the spatial and electronic properties of common functional groups, is a critical strategy in medicinal chemistry for optimizing the pharmacological profiles of drug candidates. Alkyl sulfinates, a class of compounds to which this compound belongs, have emerged as effective partners in cross-coupling reactions for the programmable and stereospecific installation of these bioisosteres. nih.govorcid.org

Recent research has demonstrated the utility of alkyl sulfinates in sulfurane-mediated C(sp3)-C(sp2) cross-coupling reactions. nih.gov This methodology offers a modular and stereospecific approach for the installation of structurally diverse and often sterically hindered alkyl groups onto aromatic and heteroaromatic scaffolds. nih.govorcid.org The reaction proceeds through a mechanism that avoids the common radical pathways associated with sulfinate chemistry, thus allowing for greater control over the stereochemical outcome. nih.gov

While the broader class of alkyl sulfinates has been shown to be effective in this transformation, the specific utility of this compound would be contingent on the desired electronic and steric properties of the resulting pyridyl-substituted product. The general approach involves the activation of the alkyl sulfinate, followed by coupling with an organometallic reagent, often a Grignard reagent, to form the new carbon-carbon bond. nih.gov

A key advantage of this methodology is its potential for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery and development. The ability to introduce bioisosteres in a programmable and stereospecific manner allows for the rapid generation of analog libraries with diverse structural modifications.

Table 1: General Scheme for Sulfurane-Mediated C(sp3)-C(sp2) Cross-Coupling

| Reactant 1 | Reactant 2 | Key Features |

| Alkyl Sulfinate | Heteroaryl Grignard Reagent | Programmable installation of alkyl bioisosteres |

| Stereospecific C(sp3)-C(sp2) bond formation | ||

| Mediated by a sulfurane intermediate |

Regioselective Functionalization of Pyridine Rings

The pyridine nucleus is a ubiquitous structural motif in pharmaceuticals and agrochemicals, making the development of methods for its regioselective functionalization a central focus of synthetic chemistry. mdpi.comrsc.org this compound serves as a valuable platform for achieving such selectivity, leveraging the directing effects of its substituents.

The chlorine atoms at the 2- and 5-positions of the pyridine ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, these substituents also play a crucial role in directing the regioselectivity of other transformations. For instance, in palladium-catalyzed C-H activation reactions, the substitution pattern of this compound can facilitate selective functionalization at the 4-position of the pyridine ring.

Furthermore, the sulfinate group itself can participate in or direct subsequent reactions. Pyridine sulfinates have been successfully employed as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. rsc.orgnih.govsemanticscholar.org This desulfinylative coupling provides a powerful method for the formation of C-C bonds at a specific position on the pyridine ring, as dictated by the initial position of the sulfinate.

Research has also demonstrated the direct, base-mediated C4-selective C-H sulfonylation of pyridines using sulfinic acid salts. chemrxiv.org This approach, which involves activation of the pyridine ring, allows for the introduction of a sulfonyl group at the C4 position with high regioselectivity. chemrxiv.org The resulting sulfonylated pyridines can then undergo further transformations.

Table 2: Examples of Regioselective Functionalization of Pyridine Rings

| Reaction Type | Reagents | Position of Functionalization |

| Pd-catalyzed C-H activation | This compound, coupling partner | 4-position |

| Desulfinylative cross-coupling | Pyridine sulfinate, aryl/heteroaryl halide, Pd catalyst | Position of the sulfinate group |

| Base-mediated C-H sulfonylation | Pyridine, sulfinic acid salt, activating agent, base | 4-position |

The strategic placement of chloro and sulfinate groups on the pyridine ring of this compound provides a powerful tool for chemists to control the site of chemical modifications, enabling the efficient synthesis of highly substituted and functionally diverse pyridine derivatives.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules and reactions in organic chemistry.

The accurate calculation of solvation-free energies is crucial for understanding reaction kinetics and equilibria in solution. For pyridine (B92270) derivatives, this can be a challenging task. Quantum mechanical calculations using popular implicit solvent models have shown limitations in qualitatively reproducing experimental dissociation free energies for species like proton-bound pyridine dimers in organic solvents. jove.com

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the SMx series (Solvent Models), are often used to estimate the energetic contribution of the solvent environment. youtube.com However, their accuracy can be limited, particularly for complex molecules or ions where specific solute-solvent interactions are significant. For instance, while PCM is a popular choice, it may not always accurately account for non-electrostatic contributions to the solvation energy, such as cavitation energy. bohrium.com More advanced approaches, such as those combining quantum mechanics with molecular mechanics (QM/MM) and explicit solvent molecules, can offer more reliable results by treating the immediate solvent environment at a higher level of theory. jove.comrsc.org The choice of the computational model is therefore critical for obtaining meaningful predictions of reaction energetics in solution for compounds like Sodium 2,5-dichloropyridine-3-sulfinate.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This includes the identification of intermediates, transition states, and the calculation of activation barriers, which helps in understanding reaction kinetics and selectivity.

In studies of reactions involving pyridine sulfinates and pyridinium (B92312) salts, DFT has been used to investigate plausible reaction pathways. nih.gov For example, calculations can reveal the energetics of different steps, such as single-electron transfer, radical addition, and bond cleavage. By computing the Gibbs free energies of transition states, researchers can predict the preferred reaction pathway and explain observed selectivity.

One computational study on a related system involving the reaction of a sulfinate with a pyridinium salt and an alkene demonstrated how DFT could explain the observed C4-regioselectivity. The calculations showed that the transition state leading to the C4-adduct was energetically favored over the transition state for C2-addition. nih.gov This preference was attributed to non-covalent interactions stabilizing the C4-transition state. nih.gov Such analyses are vital for optimizing reaction conditions and designing new synthetic routes.

| Parameter | Energy (kcal mol⁻¹) | Finding |

| ΔΔG‡ (p-B-TS vs. o-B-TS) | 2.9 | The transition state leading to the C4-intermediate is favored, explaining the observed regioselectivity. nih.gov |

| ΔG (SET for radical chain) | -5.8 | The single electron transfer to produce the sulfonyl radical is exergonic, supporting a radical chain pathway. nih.gov |

This interactive table presents DFT-calculated energy differences from a study on the reaction of sulfinates with pyridinium salts, illustrating how computational data can elucidate reaction selectivity and mechanism.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations provide valuable descriptors that can be used to predict the reactivity of molecules. The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), are key to understanding its behavior as a nucleophile or electrophile.

For dichloropyridine derivatives, DFT calculations can determine the energies of the HOMO and LUMO, the difference of which is the HOMO-LUMO gap. scholarsresearchlibrary.com A smaller gap generally suggests higher reactivity. scholarsresearchlibrary.com For instance, a DFT study on 2,3-Dichloropyridine calculated a frontier orbital energy gap of 5.75 eV, indicating its potential for chemical reactivity. researchgate.net These calculations help in predicting how this compound might behave in various chemical transformations. The calculated dipole moment can also provide insights into the molecule's polarity and its interaction with other polar molecules. scholarsresearchlibrary.com The use of quantum chemical calculations to predict unknown reactions and guide the development of new synthetic methodologies is a growing field. rsc.org

| Computational Parameter | Calculated Value | Implication for Reactivity |

| HOMO Energy | -7.47 eV | Relates to the ability to donate electrons (nucleophilicity). researchgate.net |

| LUMO Energy | -1.72 eV | Relates to the ability to accept electrons (electrophilicity). researchgate.net |

| Frontier Orbital Energy Gap | 5.75 eV | A smaller gap suggests higher chemical reactivity. scholarsresearchlibrary.comresearchgate.net |

| Dipole Moment | 4.36 Debye | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. researchgate.net |

This interactive table shows key electronic properties calculated for 2,3-Dichloropyridine using DFT, which serve as predictors for the molecule's chemical behavior.

Insights into Intermediate Species and Bond Formation Processes

Theoretical studies offer a molecular-level view of transient species, such as reaction intermediates, that may be difficult or impossible to observe experimentally. While specific studies on sulfurane intermediates involving this compound are not detailed in the literature, computational methods are frequently used to investigate such species in related sulfur chemistry.

DFT calculations can be used to determine the geometry, stability, and electronic structure of proposed intermediates. This is crucial for validating or refuting a proposed reaction mechanism. For instance, in reactions where a sulfinate acts as a nucleophile, computational models can explore the process of C-S bond formation. Studies on related sulfa-Michael additions have used DFT to compare the energies of transition states and intermediates to predict reaction kinetics. researchgate.net This approach allows researchers to understand the feasibility of different bond-forming steps and the factors that control them, providing a comprehensive picture of the reaction dynamics.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, are essential for confirming the arrangement of protons and carbon atoms within the Sodium 2,5-dichloropyridine-3-sulfinate molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further aid in distinguishing between CH, CH₂, and CH₃ groups. However, no specific NMR spectral data for this compound has been reported.

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key vibrations would include those associated with the pyridine (B92270) ring, the C-Cl bonds, and the sulfinate group (S=O). Without experimental data, a table of characteristic vibrational frequencies cannot be compiled.

Chromatographic and Mass Spectrometric Approaches

HPLC is a standard method for assessing the purity of a compound and for its quantification. A validated HPLC method would involve specifying the column, mobile phase composition, flow rate, and UV detection wavelength. This would allow for the determination of the retention time of this compound and the separation of any potential impurities. No such method has been described in the available literature.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Molecular Identification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is indispensable for detecting and quantifying compounds at trace levels in complex matrices and for confirming molecular identity.

For a compound like this compound, an LC-MS/MS method would be developed to ensure high specificity and sensitivity. The liquid chromatography stage would separate the target analyte from impurities and matrix components. The mass spectrometer would then ionize the compound and fragment it in a controlled manner. By monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM), the method can achieve excellent selectivity and low limits of detection (LOD) and quantification (LOQ). This is crucial for trace analysis, such as monitoring for residual amounts in reaction mixtures or environmental samples. Molecular identification is confirmed by the unique mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern, which serves as a molecular fingerprint.

Illustrative LC-MS/MS Parameters

The following table represents typical parameters that would be optimized for the analysis of a small organic molecule like this compound and is not based on experimental data.

| Parameter | Example Value | Purpose |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of the analyte from other components. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile | Elution of the compound from the LC column. |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Generation of gas-phase ions from the analyte. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | Expected m/z of the [M-Na]⁻ or [M+H]⁺ ion | Selection of the target molecule's ion. |

| Product Ion (Q3) | Expected m/z of a stable fragment ion | Confirmation of identity and quantification. |

| Collision Energy | Optimized value (e.g., 10-30 eV) | Controlled fragmentation of the precursor ion. |

Thermal Analysis Techniques for Stability Research

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For a chemical compound, these methods provide critical information about thermal stability, decomposition, phase transitions, and purity.

Thermogravimetric Analysis (TGA) for Decomposition Thresholds

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would be employed to determine its thermal stability and the temperature at which it begins to decompose. The resulting TGA curve plots mass loss against temperature. The onset temperature of mass loss indicates the decomposition threshold, a critical parameter for understanding the compound's thermal stability during storage, handling, and chemical processing.

Illustrative TGA Data

This table provides a hypothetical representation of TGA results to illustrate how decomposition data would be reported. It is not based on actual measurements.

| Parameter | Illustrative Value | Significance |

| Heating Rate | 10 °C/min | Controlled rate of temperature increase. |

| Atmosphere | Nitrogen (Inert) | Prevents oxidative decomposition. |

| Onset of Decomposition (Tonset) | e.g., 215 °C | Temperature at which significant mass loss begins. |

| Temperature at Max Loss Rate (Tpeak) | e.g., 240 °C | Temperature of the fastest decomposition. |

| Residual Mass @ 500 °C | e.g., 15% | Mass of non-volatile residue remaining after heating. |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Purity Assessment

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and other phase transitions. For this compound, a DSC thermogram would reveal its melting point, which is a key physical property and an indicator of purity. A sharp melting peak suggests a highly pure substance, while a broad peak often indicates the presence of impurities. The heat of fusion (enthalpy) associated with melting can also be calculated from the peak area.

Illustrative DSC Data

The following table is a hypothetical example of DSC data for a crystalline solid and does not represent measured values for the subject compound.

| Parameter | Illustrative Value | Significance |

| Heating Rate | 5 °C/min | Controlled rate of temperature change. |

| Atmosphere | Nitrogen (Inert) | Prevents oxidative side reactions. |

| Melting Onset | e.g., 198 °C | Temperature where melting begins. |

| Melting Peak (Tm) | e.g., 202 °C | Temperature of maximum heat absorption during melting. |

| Heat of Fusion (ΔHf) | e.g., 120 J/g | Energy required to melt the sample. |

| Purity Estimate | e.g., >99% | Estimated from the shape of the melting peak. |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The utility of Sodium 2,5-dichloropyridine-3-sulfinate is closely linked to catalytic processes, particularly in palladium-catalyzed C-H activation, where it can function as a directing group to enable selective functionalization. Future research will likely focus on developing new and improved catalytic systems to maximize the efficiency and selectivity of reactions involving this compound.

Key objectives in this area include:

Earth-Abundant Metal Catalysis: While palladium is effective, research into catalysts based on more abundant and less costly metals like copper, iron, and nickel is a significant trend. Developing copper-based catalytic systems, for instance, could offer a more sustainable approach to C-S cross-coupling and C-H functionalization reactions. mdpi.com

Ligand Development: The design of novel ligands for transition metal catalysts can fine-tune their reactivity. Future work could involve creating ligands that enhance the regioselectivity of substitutions on the pyridine (B92270) ring, improve reaction yields, and lower the required catalyst loading, making processes more economical and environmentally friendly.

Heterogeneous Catalysis: The development of recyclable, solid-supported catalysts represents a major step toward sustainable chemistry. Research into biomass-derived or polymer-supported catalysts for sulfonylation reactions could simplify product purification and allow for catalyst reuse over multiple cycles, as has been demonstrated for other sulfinates. mdpi.com

| Research Area | Objective | Potential Catalytic System | Anticipated Benefits |

|---|---|---|---|

| Sustainable Chemistry | Replace precious metal catalysts | Copper- or Iron-based catalysts | Reduced cost, increased sustainability |

| Process Optimization | Improve reaction selectivity and yield | Catalysts with electronically-tuned phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands | Higher purity of products, less waste |

| Green Chemistry | Enable catalyst recycling | Solid-supported or biomass-derived heterogeneous catalysts | Simplified purification, reduced environmental impact mdpi.com |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

Sodium sulfinates are known to be exceptionally versatile, capable of acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. nih.govrsc.org The specific electronic properties of this compound, imparted by the electron-withdrawing chlorine atoms on the pyridine ring, provide a rich platform for discovering new chemical transformations.

Future explorations may include:

Photoredox and Electrochemical Methods: These modern synthetic techniques can unlock novel reactivity by generating radical species under mild conditions. Applying photoredox or electrocatalysis to this compound could enable sulfonyl radical-triggered cyclizations and multicomponent reactions that are difficult to achieve with traditional thermal methods. semanticscholar.org

Asymmetric Catalysis: The development of catalytic systems that can control stereochemistry is a primary goal in modern synthesis. Future research could investigate the use of this compound in asymmetric transformations, potentially through the development of chiral catalysts that can differentiate between enantiotopic C-H bonds on a prochiral substrate.

Desulfinative Couplings: The sulfinate group can act as a leaving group in certain cross-coupling reactions. concordia.ca Investigating novel desulfinative reactions with this specific substrate could provide new pathways for forming carbon-carbon or carbon-heteroatom bonds at the 3-position of the pyridine ring, further expanding its synthetic utility.

Expansion of Synthetic Applications in Diverse and Complex Molecular Architectures

While this compound is already used to create agrochemical and pharmaceutical intermediates, its full potential in the synthesis of highly complex molecules remains largely untapped. Future research will aim to demonstrate the value of this building block in constructing sophisticated molecular targets.

Potential areas for expansion are:

Natural Product Synthesis: The unique substitution pattern of the compound could be leveraged as a key building block in the total synthesis of complex natural products that contain polysubstituted pyridine or organosulfur motifs.

Medicinal Chemistry Scaffolds: The dichloropyridylsulfone moiety is a valuable pharmacophore. Research focused on elaborating the structure of this compound into novel libraries of drug-like molecules could lead to the discovery of new therapeutic agents. The compound has already shown potential as a lead for anticancer drug development.

Materials Science: The rigid, functionalized aromatic structure of this compound could serve as a monomer or building block for novel functional materials, such as conductive polymers or ligands for metal-organic frameworks (MOFs), where the sulfur and nitrogen atoms can coordinate to metal centers.

| Application Domain | Research Goal | Example Molecular Target |

|---|---|---|

| Natural Product Synthesis | Demonstrate utility in multi-step synthesis | Sulfur-containing alkaloids or marine natural products |

| Medicinal Chemistry | Create libraries of bioactive compounds | Novel kinase inhibitors or antimicrobial agents |

| Materials Science | Develop novel functional materials | Custom ligands for catalysis or specialized polymers |

Advancements in Mechanistic Understanding and Predictive Computational Modeling

A deeper, fundamental understanding of the reaction mechanisms involving this compound is essential for the rational design of new reactions and catalysts. Combining experimental studies with high-level computational modeling will be crucial for progress in this area.

Key research directions include:

In-Situ Spectroscopic Studies: Utilizing techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to monitor reactions in real-time can help identify reactive intermediates and elucidate complex catalytic cycles.

Kinetic Analysis: Detailed kinetic studies of reactions involving this sulfinate will provide quantitative data on reaction rates and the influence of different reaction parameters, offering insight into the rate-determining steps of catalytic processes.

Density Functional Theory (DFT) Modeling: Computational chemistry, particularly DFT, can be used to model reaction pathways, calculate transition state energies, and predict product selectivity. Such models can explain observed reactivity, such as the preferential C-H activation at the 4-position, and guide the design of more efficient catalysts and reaction conditions by predicting the outcomes of yet-to-be-run experiments.

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound, transforming it from a specialized reagent into a broadly applicable and fundamentally well-understood tool for modern chemical synthesis.

Q & A

Q. Table 1: Comparative Analysis of Synthetic Routes

| Route | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference Approach |

|---|---|---|---|---|---|

| Halogenation | FeCl₃ | DMF | 68 | 98.5 | |

| Sulfonation | H₂SO₄ | THF | 72 | 97.8 |

Q. Table 2: Stability Under Oxidative Stress

| Condition | Degradation Products | Half-Life (h) | Stabilization Method |

|---|---|---|---|

| 0.1% H₂O₂, 25°C | Sulfonic acid derivative | 12 | BHT (0.1% w/w) |

| UV light (365 nm) | Chloropyridine dimer | 8 | Cyclodextrin complex |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.